lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane
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Overview
Description
Lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane is an organolithium compound that features a lithium atom bonded to a trimethylsilyl group and a prop-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane typically involves the reaction of a trimethylsilyl-substituted alkene with an organolithium reagent. One common method is the reaction of trimethylsilylprop-1-ene with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alkanes or alkenes.
Substitution: New organosilicon compounds with varied functional groups.
Scientific Research Applications
Lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane involves the reactivity of the lithium-carbon bond. This bond is highly polar, making the carbon atom nucleophilic and capable of attacking electrophilic centers. The trimethylsilyl group provides steric protection and enhances the stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylprop-1-ene: Similar structure but lacks the lithium atom.
Trimethylsilylmethyl lithium: Another organolithium compound with a similar reactivity profile.
Triethylsilane: A related silane compound with different substituents
Uniqueness
Lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane is unique due to the presence of both a lithium atom and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
CAS No. |
61518-50-1 |
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Molecular Formula |
C9H21LiSi2 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane |
InChI |
InChI=1S/C9H21Si2.Li/c1-10(2,3)8-7-9-11(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
InChI Key |
KEPDKACSMRCRME-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[CH-]C=C[Si](C)(C)C |
Origin of Product |
United States |
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